- Alkylsulfinyl-substituted thiazolide compounds for the treatment of hepatitis viruses, United States, , ,

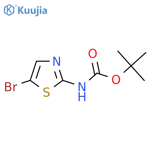

Cas no 944804-88-0 (tert-butyl N-(4-bromothiazol-2-yl)carbamate)

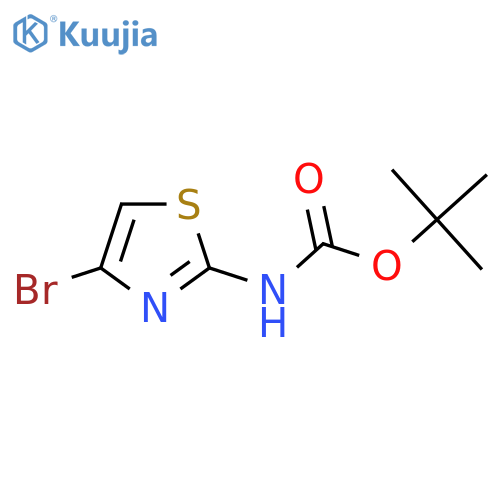

944804-88-0 structure

Nome del prodotto:tert-butyl N-(4-bromothiazol-2-yl)carbamate

Numero CAS:944804-88-0

MF:C8H11BrN2O2S

MW:279.154139757156

MDL:MFCD11111844

CID:796746

PubChem ID:45117837

tert-butyl N-(4-bromothiazol-2-yl)carbamate Proprietà chimiche e fisiche

Nomi e identificatori

-

- tert-Butyl 4-bromothiazol-2-ylcarbamate

- Carbamic acid, N-(4-bromo-2-thiazolyl)-, 1,1-dimethylethylester

- tert-butyl (4-bromo-1,3-thiazol-2-yl)carbamate

- tert-butyl (4-bromothiazol-2-yl)carbamate

- tert-butyl N-(4-bromo-1,3-thiazol-2-yl)carbamate

- QC-6441

- t-Butyl 4-bromothiazol-2-ylcarbamate

- Carbamic acid, N-(4-bromo-2-thiazolyl)-, 1,1-dimethylethyl ester

- (4-Bromo-thiazol-2-yl)-carbamic acid tert-butyl ester

- 2-(Boc-amino)-4-bromothiazole

- CM10833

- FCH1402824

- SY045933

- AX8158298

- AB0027805

- ST24031809

- W9687

- C2015

- ter

- 1,1-Dimethylethyl N-(4-bromo-2-thiazolyl)carbamate (ACI)

- tert-butyl N-(4-bromothiazol-2-yl)carbamate

- DTXSID00668689

- 944804-88-0

- SB40144

- A859403

- SCHEMBL1744171

- AKOS015834976

- MFCD11111844

- FT-0646750

- GS-4198

- AMY28982

- Carbamic acid,N-(4-bromo-2-thiazolyl)-,1,1-dimethylethylester

- CS-M3527

- Tert-Butyl4-Bromothiazol-2-Ylcarbamate

-

- MDL: MFCD11111844

- Inchi: 1S/C8H11BrN2O2S/c1-8(2,3)13-7(12)11-6-10-5(9)4-14-6/h4H,1-3H3,(H,10,11,12)

- Chiave InChI: OVRIFGLINJVMLO-UHFFFAOYSA-N

- Sorrisi: BrC1=CSC(=N1)NC(=O)OC(C)(C)C

Proprietà calcolate

- Massa esatta: 277.97200

- Massa monoisotopica: 277.972

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 14

- Conta legami ruotabili: 3

- Complessità: 220

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 2.9

- Superficie polare topologica: 79.5

Proprietà sperimentali

- Colore/forma: No data avaiable

- Densità: 1.574±0.06 g/cm3 (20 ºC 760 Torr),

- Punto di fusione: No data available

- Punto di ebollizione: No data available

- Punto di infiammabilità: No data available

- Indice di rifrazione: 1.595

- Solubilità: Molto leggermente solubile (0,27 g/l) (25°C),

- PSA: 79.46000

- LogP: 3.32560

- Pressione di vapore: No data available

tert-butyl N-(4-bromothiazol-2-yl)carbamate Informazioni sulla sicurezza

- Parola segnale:warning

- Dichiarazione di pericolo: H302-H315-H319-H332-H335

-

Dichiarazione di avvertimento:

P264Pulire accuratamente dopo il trattamento

P280Indossare guanti protettivi/Indossare indumenti protettivi/Indossare occhiali protettivi/Indossare una maschera protettiva

P305Se entra negli occhi

P351Sciacquare attentamente con acqua per alcuni minuti

P338Rimuovere la lente a contatto (se presente) e facile da usare, Continuare a sciacquare

P337Se l'irritazione oculare persiste

P313Ottenere consiglio medico/cure - Istruzioni di sicurezza: H303+H313+H333

- Condizioni di conservazione:Inert atmosphere,2-8°C

tert-butyl N-(4-bromothiazol-2-yl)carbamate Dati doganali

- CODICE SA:2934100090

- Dati doganali:

Codice doganale cinese:

2934100090Panoramica:

2934100090. Composti che strutturalmente contengono un anello tiazolo non fuso (idrogenato o no). IVA: 17,0%. Tasso di rimborso delle tasse: 9,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

2934100090 altri composti contenenti un anello tiazolo non utilizzato (idrogenato o no) nella struttura IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:20,0%

tert-butyl N-(4-bromothiazol-2-yl)carbamate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFC50-5G |

tert-butyl N-(4-bromothiazol-2-yl)carbamate |

944804-88-0 | 97% | 5g |

¥ 2,376.00 | 2023-04-12 | |

| Chemenu | CM189720-5g |

tert-Butyl 4-bromothiazol-2-ylcarbamate |

944804-88-0 | 95% | 5g |

$458 | 2021-08-05 | |

| eNovation Chemicals LLC | Y1125265-25g |

(4-Bromo-thiazol-2-yl)-carbamic acid tert-butyl ester |

944804-88-0 | 95% | 25g |

$1340 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1125265-1g |

(4-Bromo-thiazol-2-yl)-carbamic acid tert-butyl ester |

944804-88-0 | 95% | 1g |

$150 | 2024-07-28 | |

| abcr | AB436739-250 mg |

tert-Butyl 4-bromothiazol-2-ylcarbamate, 95%; . |

944804-88-0 | 95% | 250MG |

€95.30 | 2023-07-18 | |

| ChemScence | CS-M3527-10g |

tert-Butyl (4-bromothiazol-2-yl)carbamate |

944804-88-0 | 99.40% | 10g |

$712.0 | 2022-04-26 | |

| Chemenu | CM189720-1g |

tert-Butyl 4-bromothiazol-2-ylcarbamate |

944804-88-0 | 95% | 1g |

$173 | 2021-08-05 | |

| ChemScence | CS-M3527-100mg |

tert-Butyl (4-bromothiazol-2-yl)carbamate |

944804-88-0 | 99.40% | 100mg |

$19.0 | 2022-04-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T13390-1g |

tert-Butyl (4-bromothiazol-2-yl)carbamate |

944804-88-0 | 95% | 1g |

¥192.0 | 2023-09-06 | |

| eNovation Chemicals LLC | Y1006991-10G |

tert-butyl N-(4-bromothiazol-2-yl)carbamate |

944804-88-0 | 97% | 10g |

$295 | 2024-07-21 |

tert-butyl N-(4-bromothiazol-2-yl)carbamate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; 5 min, 10 °C; 10 °C → 0 °C

1.2 Solvents: Tetrahydrofuran ; 16 min, 0.9 - 7 °C; 15 min

1.3 Reagents: Water ; 5 min

1.2 Solvents: Tetrahydrofuran ; 16 min, 0.9 - 7 °C; 15 min

1.3 Reagents: Water ; 5 min

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 2 h, 0 °C

1.2 Reagents: Water ; 0 °C; 30 min, 0 °C

1.2 Reagents: Water ; 0 °C; 30 min, 0 °C

Riferimento

- Thiazole-aminopyridine derivatives as cyclin-dependent kinase CDK9 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 16 min, 0.9 - 7 °C; 15 min, 0.9 - 7 °C

1.2 Solvents: Water ; 5 min

1.2 Solvents: Water ; 5 min

Riferimento

- Preparation of thiazolylbenzamide derivatives for use as antiviral hepatitis agents, United States, , ,

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 24 h, 25 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Riferimento

- Preparation of substituted thiazolyl cyanopropanamides as inhibitors of nucleases useful in treatment and prophylaxis of diseases, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; rt; overnight, 60 °C

Riferimento

- Preparation of aminoheteroaryl compounds and uses thereof, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Riferimento

- Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor, European Journal of Medicinal Chemistry, 2018, 158, 896-916

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 0 °C; 15 min, 0 °C

1.2 Reagents: Water ; 0 °C; 12 h, 0 °C → rt

1.2 Reagents: Water ; 0 °C; 12 h, 0 °C → rt

Riferimento

- Thiazole compounds as protein kinase B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of PKB-mediated diseases, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 30 min, 0 °C

1.2 Solvents: Water

1.2 Solvents: Water

Riferimento

- Structure-activity relationship studies in substituted sulfamoyl benzamidothiazoles that prolong NF-κB activation, Bioorganic & Medicinal Chemistry, 2021, 43,

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; cooled; 5 min, cooled

1.2 Solvents: Tetrahydrofuran ; cooled; 30 min, cooled

1.3 Reagents: Water

1.2 Solvents: Tetrahydrofuran ; cooled; 30 min, cooled

1.3 Reagents: Water

Riferimento

- Generation of vaccine adjuvants useful for inducing an immune response with vaccines targeting microbes, such as influenza virus, and cancer, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 24 h, 85 °C

Riferimento

- Preparation of galactosides inhibitor of galectins, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 15 min, 0 °C

1.2 Solvents: Water ; 0 °C → rt; 12 h, rt

1.2 Solvents: Water ; 0 °C → rt; 12 h, rt

Riferimento

- Fluoroisoquinoline substituted thiazole compounds as protein kinase B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of PKB-mediated diseases, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condizioni di reazione

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 24 h, 25 °C

Riferimento

- Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles, Journal of Organic Chemistry, 2018, 83(24), 15380-15405

tert-butyl N-(4-bromothiazol-2-yl)carbamate Raw materials

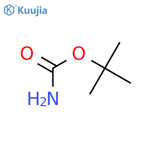

- tert-Butyl carbamate

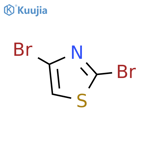

- 2,4-Dibromothiazole

- N-Boc-2-Amino-5-bromothiazole

- Di-tert-butyl dicarbonate

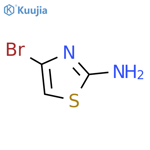

- 4-Bromo-2-thiazolamine

tert-butyl N-(4-bromothiazol-2-yl)carbamate Preparation Products

tert-butyl N-(4-bromothiazol-2-yl)carbamate Letteratura correlata

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

2. Book reviews

-

T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996

-

Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300

944804-88-0 (tert-butyl N-(4-bromothiazol-2-yl)carbamate) Prodotti correlati

- 2137093-10-6((3R)-3-amino-3-(dimethyl-1,2-oxazol-4-yl)propan-1-ol)

- 1334207-87-2([(6-Azidohexyl)oxy](tert-butyl)dimethylsilane)

- 922557-93-5(2-(2H-1,3-benzodioxol-5-yl)-N-(1,3-benzothiazol-2-yl)-N-benzylacetamide)

- 1804235-39-9(2-Bromo-1-(3-chloro-5-ethoxyphenyl)propan-1-one)

- 2138545-15-8(4-nitro-N-[5-(piperazin-1-yl)-1,2,4-thiadiazol-3-yl]benzene-1-sulfonamide)

- 2171891-43-1(2-{N-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}acetic acid)

- 2248315-57-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl thieno[2,3-c]pyridine-2-carboxylate)

- 126534-38-1((1S)-1-(2,6-difluorophenyl)ethan-1-ol)

- 341018-61-9(2-Hydroxy-N-4-(pyridin-4-ylmethyl)phenylbenzamide)

- 939979-80-3(Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:944804-88-0)tert-butyl N-(4-bromothiazol-2-yl)carbamate

Purezza:99%

Quantità:25g

Prezzo ($):584.0